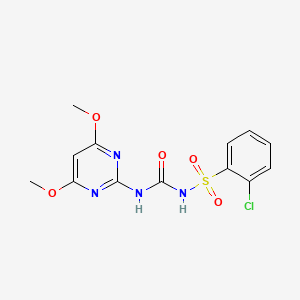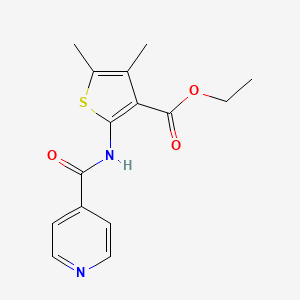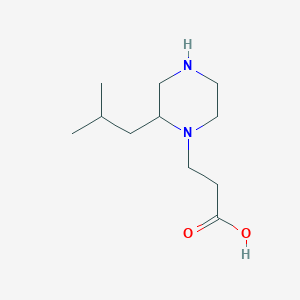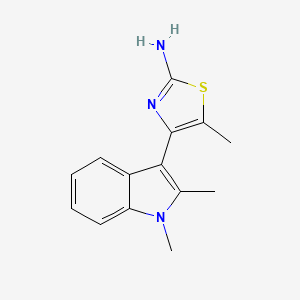![molecular formula C12H14N6 B14174426 3H-Imidazo[1,2-a]purine, 3-methyl-9-(1-pyrrolidinyl)- CAS No. 920317-09-5](/img/structure/B14174426.png)
3H-Imidazo[1,2-a]purine, 3-methyl-9-(1-pyrrolidinyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3H-Imidazo[1,2-a]purine, 3-methyl-9-(1-pyrrolidinyl)- is a heterocyclic compound that features an imidazo ring fused with a purine moiety This compound is of significant interest due to its structural resemblance to purines, which are key components of nucleic acids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3H-Imidazo[1,2-a]purine, 3-methyl-9-(1-pyrrolidinyl)- typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the reaction of 2,3-diaminopyridine with substituted aryl aldehydes in water under thermal conditions . Another approach involves the use of catalysts to facilitate the formation of the imidazo ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3H-Imidazo[1,2-a]purine, 3-methyl-9-(1-pyrrolidinyl)- undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the imidazo ring, often using reagents like halides or amines.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Halides, amines
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield imidazo[1,2-a]purine derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents onto the imidazo ring .
Scientific Research Applications
3H-Imidazo[1,2-a]purine, 3-methyl-9-(1-pyrrolidinyl)- has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 3H-Imidazo[1,2-a]purine, 3-methyl-9-(1-pyrrolidinyl)- involves its interaction with specific molecular targets and pathways. For instance, it may act as a GABA A receptor positive allosteric modulator, enhancing the receptor’s response to the neurotransmitter GABA. This interaction can influence various cellular pathways, including those involved in neurotransmission and cellular metabolism .
Comparison with Similar Compounds
Similar Compounds
- Imidazo[4,5-b]pyridine
- Imidazo[4,5-c]pyridine
- Imidazo[1,5-a]pyridine
- Imidazo[1,2-a]pyridine
Uniqueness
3H-Imidazo[1,2-a]purine, 3-methyl-9-(1-pyrrolidinyl)- is unique due to its specific structural features, including the fusion of the imidazo ring with a purine moiety and the presence of the pyrrolidinyl group. These structural characteristics confer distinct chemical properties and biological activities, making it a valuable compound for various applications .
Properties
CAS No. |
920317-09-5 |
|---|---|
Molecular Formula |
C12H14N6 |
Molecular Weight |
242.28 g/mol |
IUPAC Name |
3-methyl-9-pyrrolidin-1-ylimidazo[1,2-a]purine |
InChI |
InChI=1S/C12H14N6/c1-16-8-14-9-10(16)15-12-13-4-7-18(12)11(9)17-5-2-3-6-17/h4,7-8H,2-3,5-6H2,1H3 |
InChI Key |
NTOZUWPQXDASFD-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC2=C(N3C=CN=C3N=C21)N4CCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![7,8-Dimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B14174356.png)




![1H-Pyrrolo[2,3-b]pyridine-3-acetic acid, 2-carboxy-4-hydroxy-](/img/structure/B14174392.png)

![[2,2-dichloro-3-(2-chlorophenyl)-3-hydroxypropyl] carbamate](/img/structure/B14174401.png)
![5-Chloro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxamide](/img/structure/B14174409.png)
![3-[(2,6-Dichlorophenyl)methyl]-1,2-dimethylpyridin-4(1H)-one](/img/structure/B14174418.png)
![2-(Benzyl{[(2R,3R)-3-phenyloxiran-2-yl]methyl}amino)ethan-1-ol](/img/structure/B14174427.png)

